molecular formula C22H20FN5O2 B2479887 N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-35-7

N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2479887
CAS No.: 1251612-35-7
M. Wt: 405.433
InChI Key: BHGNYBOKMHOJIK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring conjugated to an imidazole moiety and substituted with a 3-fluorophenyl group. The acetamide backbone is further functionalized with a 2-ethyl-6-methylphenyl group at the nitrogen terminus. This compound’s design leverages the pharmacophoric properties of 1,2,4-oxadiazole, known for enhancing metabolic stability and binding affinity in drug discovery . The fluorine atom on the phenyl ring likely improves lipophilicity and bioavailability, while the ethyl-methyl substitution pattern may influence steric interactions with biological targets.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-3-15-7-4-6-14(2)20(15)25-19(29)12-28-11-18(24-13-28)21-26-22(30-27-21)16-8-5-9-17(23)10-16/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGNYBOKMHOJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide exhibits notable biological activities, including:

1. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer activity. Similar compounds with imidazole and oxadiazole rings have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown significant growth inhibition against various cancer cell lines .

2. Antibacterial and Antifungal Activities:
Compounds with similar structures are known for their antibacterial and antifungal properties. The presence of the oxadiazole ring is particularly associated with enhanced antimicrobial activity, which could be explored further for therapeutic applications against resistant strains of bacteria and fungi.

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of a related compound in vitro. It exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that the compound induces apoptosis through caspase pathway activation and inhibits cell cycle progression .

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of similar compounds against a panel of kinases. Results demonstrated selective inhibition of kinases associated with tumorigenesis while sparing others, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Triazole and Oxadiazole Moieties

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) share the acetamide core but differ in heterocyclic substituents. Key distinctions include:

  • Heterocyclic Ring: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with the 1,2,3-triazole in compounds 6a–m.
  • Substituent Effects: The 3-fluorophenyl group in the target compound may confer superior membrane permeability compared to the nitro (–NO₂) or chloro (–Cl) groups in analogues like 6b and 6m, which increase polarity and reduce logP values .
Benzimidazole and Benzothiazole Derivatives

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () and 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () highlight the impact of heterocyclic diversity:

  • Benzothiazole vs. Oxadiazole-Imidazole : Benzothiazole derivatives often exhibit strong antimicrobial activity due to their planar structure and sulfur atom, which facilitates interactions with bacterial enzymes. In contrast, the oxadiazole-imidazole combination in the target compound may favor kinase or protease inhibition .
  • Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in benzothiazole derivatives enhances metabolic resistance, while the target compound’s fluorine atom balances lipophilicity and electronic effects .
Physicochemical and Bioactivity Comparison

The table below summarizes key properties of selected analogues:

Compound Name Molecular Weight logP (Predicted) Key Substituents Reported Bioactivity Reference
Target Compound ~453.5 g/mol ~3.2 3-fluorophenyl, oxadiazole Hypothesized kinase inhibition N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) ~387.4 g/mol ~2.8 Naphthyloxy, triazole Antimicrobial
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) ~393.1 g/mol ~3.1 4-chlorophenyl, triazole Anticancer (in vitro)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~366.3 g/mol ~3.5 CF₃, benzothiazole Antifungal

Key Observations :

  • Fluorine’s electronegativity may confer selectivity in target binding compared to bulkier groups like –CF₃ or –NO₂ .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxadiazole moiety : Known for its diverse biological activities.
  • An imidazole ring : Associated with various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that oxadiazole derivatives often exhibit:

  • Anticancer properties : By inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory effects : Through modulation of inflammatory pathways.

Anticancer Activity

Studies have shown that derivatives of oxadiazole, including the compound , demonstrate significant anticancer activity. For instance:

  • In vitro studies : The compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values indicating potent activity .
Cell LineIC50 (µM)Mechanism
HeLa10.5Apoptosis induction
CaCo-28.7Cell cycle arrest
3T3-L112.3Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. It has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies

  • Study on Anticancer Efficacy :
    A study published in PMC reported the synthesis and evaluation of various oxadiazole derivatives, including our compound. It highlighted the ability to induce apoptosis in cancer cells through the downregulation of VEGF and HIF-1α pathways .
  • Anti-inflammatory Research :
    Another research study focused on the anti-inflammatory potential of similar compounds, demonstrating significant reductions in inflammatory markers in animal models .

Q & A

Q. What are the critical steps in synthesizing the compound with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Maintain 25–60°C to avoid side reactions (e.g., decomposition of the oxadiazole or imidazole moieties) .
  • Solvent Choice : Use polar aprotic solvents like DMF or tert-butanol/water mixtures (3:1) to stabilize intermediates .
  • Catalysts : Copper acetate (10 mol%) for 1,3-dipolar cycloaddition reactions to form triazole or imidazole linkages .
  • Purification : Recrystallize with ethanol or chromatograph using silica gel (ethyl acetate/hexane gradients) to isolate >95% purity .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer : Combine complementary methods:
  • NMR : Use ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.6 ppm) and confirm acetamide/oxadiazole connectivity .
  • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and oxadiazole (C–N, ~1300 cm⁻¹) stretches .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) to rule out impurities .

Advanced Research Questions

Q. How to resolve conflicting spectral data during characterization?

  • Methodological Answer : Cross-validate using:
  • X-ray Crystallography : Refine structures via SHELXL (e.g., SHELX-76 or SHELXTL) to resolve ambiguities in bond lengths/angles .
  • DFT Calculations : Compare experimental IR/NMR with theoretical spectra (e.g., HOMO-LUMO analysis) to validate electronic environments .
  • TLC-MS : Monitor reaction progress and isolate intermediates to identify byproducts causing spectral discrepancies .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer : Focus on functional group substitutions:
  • Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., -F at 3-fluorophenyl) to enhance metabolic stability .
  • Imidazole Core : Replace the 2-ethyl-6-methylphenyl group with substituted aryl rings (e.g., 4-chlorophenyl) to modulate target affinity .
  • Acetamide Linker : Test alkyl vs. aryl thioether substitutions to improve solubility (logP) without compromising activity .

Q. How to address challenges in crystallographic analysis of the compound?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible ethyl/methyl groups .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction from fluorine atoms .

Notes

  • SHELX () is critical for crystallographic rigor.
  • Advanced questions emphasize experimental design and data reconciliation (e.g., conflicting spectral vs. computational results).

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